4-(2,3,4-Trifluorophenyl)piperidine is a compound classified under the category of organic compounds known as phenylpiperidines. These compounds consist of a piperidine ring attached to a phenyl group, specifically featuring a trifluoromethyl-substituted phenyl moiety. The chemical formula for this compound is , and it has an average molecular weight of approximately 392.37 g/mol . This compound is currently categorized as experimental and does not have any approved medical uses or indications .
The synthesis of 4-(2,3,4-Trifluorophenyl)piperidine typically involves several steps, including the formation of the piperidine ring and the introduction of the trifluorophenyl group. One common method is through the reaction of piperidine derivatives with trifluoromethylated aromatic compounds via nucleophilic substitution or coupling reactions.
The molecular structure of 4-(2,3,4-Trifluorophenyl)piperidine includes a piperidine ring (a six-membered saturated ring containing one nitrogen atom) bonded to a phenyl group that is further substituted with three fluorine atoms at the 2, 3, and 4 positions.
4-(2,3,4-Trifluorophenyl)piperidine can participate in various chemical reactions typical for piperidine derivatives:
The reactivity of 4-(2,3,4-Trifluorophenyl)piperidine largely depends on the electronic effects imparted by the trifluoromethyl group, which can enhance nucleophilicity and influence reaction pathways.
Hazard classifications indicate that this compound may cause skin and eye irritation and has specific handling requirements .
Although not yet approved for clinical use, 4-(2,3,4-Trifluorophenyl)piperidine shows promise in:
This compound exemplifies the ongoing exploration within medicinal chemistry for novel agents targeting neurological pathways and their associated disorders. Further research may elucidate its full potential and applications in therapeutic contexts.
Fluorinated aromatic systems have become indispensable in modern medicinal chemistry due to their unique ability to fine-tune the pharmacokinetic and physicochemical properties of bioactive molecules. The strategic incorporation of fluorine atoms or trifluoromethyl (–CF₃) groups enhances metabolic stability by resisting oxidative degradation mediated by cytochrome P450 enzymes, as the C–F bond is among the strongest in organic chemistry (bond energy ~485 kJ/mol) [2] . Additionally, fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) allow it to act as a hydrogen-bond acceptor while minimally perturbing molecular geometry. This enables optimized target binding interactions and improved membrane permeability [2] . The trifluoromethyl group, in particular, significantly increases lipophilicity (log P), enhancing blood-brain barrier penetration for CNS-targeted therapeutics [7] . These attributes explain why fluorinated compounds comprise approximately 20% of all pharmaceuticals, with applications spanning oncology, neurology, and metabolic disorders [2] .
Table 1: Impact of Fluorination on Drug Properties
Property | Effect of Fluorination | Pharmacological Consequence |
---|---|---|
Metabolic Stability | Blocks oxidative metabolism sites | Extended half-life, reduced dosing frequency |
Lipophilicity | Increases log P (0.25 per F atom; 0.55 per CF₃) | Enhanced membrane permeability |
pKa Modulation | Lowers basicity of adjacent amines | Optimized ionization state for target engagement |
Binding Affinity | Forms dipolar interactions & CF···H bonds | Improved selectivity and potency |
Piperidine ranks as the most prevalent nitrogen heterocycle in FDA-approved drugs, present in over 20 therapeutic classes [8]. Its saturated six-membered ring provides structural rigidity while retaining conformational flexibility, enabling optimal interactions with diverse biological targets. Historically, piperidine derivatives revolutionized CNS drug development: compounds like haloperidol (antipsychotic) and donepezil (acetylcholinesterase inhibitor for Alzheimer’s) exemplify scaffold versatility [8]. In antimicrobial therapy, fluoroquinolones (e.g., ciprofloxacin) incorporate piperazine-modified piperidine motifs to target DNA gyrase, demonstrating broad-spectrum activity [2]. The scaffold’s synthetic accessibility further cemented its utility; hydrogenation of pyridine precursors, ring-closing metathesis, and multicomponent reactions enable efficient library generation [8] [10]. Recent advances focus on stereoselective synthesis of chiral piperidines, as exemplified by palladium-catalyzed hydrogenation methods yielding fluorinated analogs with >95% diastereoselectivity [4] [8].
The 2,3,4-trifluorophenyl group confers distinct advantages over mono- or difluorinated analogs in piperidine derivatives. Ortho-fluorine substitution induces a 15–20° twist angle between the phenyl ring and piperidine plane, optimizing spatial orientation for target binding pockets [5]. Meta- and para-fluorines enhance electron-withdrawing effects, reducing the pKa of the piperidine nitrogen by 1.5–2 units compared to unsubstituted phenyl analogs . This moderated basicity diminishes off-target interactions with hERG channels, mitigating cardiotoxicity risks [10]. Structure-activity relationship (SAR) studies of DPP-4 inhibitors (e.g., sitagliptin derivatives) reveal that 2,4,5-trifluorophenyl substitution boosts enzymatic inhibition (IC₅₀ < 10 nM) by forming hydrophobic contacts with S1/S2 binding pockets and hydrogen bonds with Glu205/Glu206 residues [10]. Similarly, in PET tracers like flortaucipir F-18, fluorinated aryl groups enhance blood-brain barrier penetration and amyloid-β affinity [2]. The synergistic effects of multi-fluorination thus justify the design focus on 4-(2,3,4-trifluorophenyl)piperidine as a privileged pharmacophore.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4